molecular formula C21H22N4O2 B11142672 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide

Cat. No.: B11142672
M. Wt: 362.4 g/mol
InChI Key: GRTLEQUMQNYUGE-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide is a complex organic compound that features a benzimidazole moiety and an indole ring. These structures are known for their significant pharmacological activities and are often found in various biologically active molecules.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)indole-6-carboxamide

InChI

InChI=1S/C21H22N4O2/c1-27-13-12-25-11-9-15-6-7-16(14-19(15)25)21(26)22-10-8-20-23-17-4-2-3-5-18(17)24-20/h2-7,9,11,14H,8,10,12-13H2,1H3,(H,22,26)(H,23,24)

InChI Key

GRTLEQUMQNYUGE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing benzimidazole and indole moieties. N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide has been evaluated for its ability to inhibit tumor cell proliferation. For instance, derivatives of benzimidazole have shown significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties due to its structural similarities with known anticancer agents .

1.2 Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory activity. Research indicates that benzimidazole derivatives can modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6. These findings support the hypothesis that this compound could serve as an effective anti-inflammatory agent .

Mechanistic Insights

2.1 Molecular Interactions
Understanding the molecular interactions of this compound is crucial for elucidating its pharmacological effects. Computational studies have shown that this compound can interact with various biological targets through hydrogen bonding and hydrophobic interactions, which may enhance its bioactivity .

2.2 Structure-Activity Relationship (SAR) Studies
SAR studies are vital for optimizing the efficacy of compounds like this compound. Researchers have identified key structural features that contribute to its biological activity, such as the presence of specific substituents on the indole and benzimidazole rings that can enhance binding affinity to target proteins involved in cancer progression and inflammation .

Synthesis and Green Chemistry

3.1 Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including multi-step reactions that incorporate green chemistry principles. Recent advancements in eco-friendly synthesis techniques have been reported, emphasizing the use of renewable resources and minimizing hazardous waste during the production process .

3.2 Green Synthesis Techniques
Utilizing catalysts and solvent-free conditions has been explored in synthesizing benzimidazole derivatives, which may also apply to this compound. These methods not only improve yield but also reduce environmental impact, aligning with modern sustainable practices in pharmaceutical development .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics .
Study 2Anti-inflammatory EffectsShowed reduction in pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .
Study 3Synthesis MethodsDeveloped a green synthesis route leading to higher yields with reduced environmental footprint compared to traditional methods .

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide is unique due to its combined benzimidazole and indole structures, which provide a broad spectrum of biological activities. This dual functionality makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following structural formula:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3

This structure features a benzimidazole moiety, which is known for its diverse pharmacological properties.

Antiviral Activity

Research indicates that compounds with a benzimidazole core exhibit significant antiviral properties. Specifically, derivatives have shown inhibitory effects against the helicase activity of viruses such as Hepatitis C Virus (HCV) and West Nile Virus (WNV). The mechanism typically involves the inhibition of viral replication by interfering with viral helicase enzymes, which are crucial for unwinding viral RNA during replication .

Anti-inflammatory Effects

Benzimidazole derivatives are also recognized for their anti-inflammatory properties. They interact with various receptors and enzymes involved in inflammatory pathways. For instance, certain benzimidazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .

Efficacy Studies

A series of studies have evaluated the biological activity of this compound. Key findings include:

  • Inhibition of HCV Helicase : The compound demonstrated an IC50 value in the low micromolar range against HCV helicase, indicating promising antiviral potential.
  • Cytotoxicity : In vitro cytotoxicity assays showed that the compound exhibited low toxicity in human cell lines (e.g., Vero and HeLa cells), suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is highly dependent on their structural features. Key observations include:

  • Substituent Influence : The presence of specific substituents on the benzimidazole ring significantly affects both antiviral and anti-inflammatory activities. For example, methoxy and ethyl groups enhance potency against COX enzymes while maintaining low cytotoxicity .
SubstituentBiological ActivityIC50 Value
MethoxyAnti-inflammatory0.72 µM
EthylHCV helicase inhibitor~6.5 µM

Study 1: Antiviral Activity

In a study evaluating various benzimidazole derivatives against HCV, this compound was found to be one of the most effective compounds tested, with significant inhibition observed at concentrations lower than 10 µM.

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound revealed that it effectively reduced IL-2 production in lymphocytes at nanomolar concentrations, highlighting its potential as a therapeutic agent for inflammatory diseases .

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